molecular formula C16H24N2O3 B12127428 N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide

N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide

Cat. No.: B12127428
M. Wt: 292.37 g/mol
InChI Key: MYRQKKRFNHLSRI-UHFFFAOYSA-N
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Description

N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with piperidine to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide is unique due to its specific functional groups and their arrangement. The presence of both hydroxyl and amide groups, along with the piperidine moiety, provides a distinct set of chemical and biological properties that differentiate it from other piperidine derivatives .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]acetamide

InChI

InChI=1S/C16H24N2O3/c1-13(19)17-14-5-7-16(8-6-14)21-12-15(20)11-18-9-3-2-4-10-18/h5-8,15,20H,2-4,9-12H2,1H3,(H,17,19)

InChI Key

MYRQKKRFNHLSRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCCCC2)O

Origin of Product

United States

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